molecular formula C23H24ClN3O2 B2804644 2-(4-chlorophenoxy)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone CAS No. 1351615-16-1

2-(4-chlorophenoxy)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone

Cat. No.: B2804644
CAS No.: 1351615-16-1
M. Wt: 409.91
InChI Key: FOZNXZMMTUELKM-UHFFFAOYSA-N
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Description

This compound features a chlorophenoxy group attached to an ethanone backbone, which is further linked to a piperidine ring substituted with a phenylimidazole methyl group.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O2/c24-20-6-8-21(9-7-20)29-17-22(28)26-13-10-18(11-14-26)16-27-15-12-25-23(27)19-4-2-1-3-5-19/h1-9,12,15,18H,10-11,13-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZNXZMMTUELKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(4-chlorophenoxy)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone exerts its effects is rooted in its interaction with molecular targets such as enzymes and receptors. The chlorophenoxy group can bind to hydrophobic pockets within proteins, while the imidazole ring may interact with metal ions or participate in hydrogen bonding. These interactions can modulate biological pathways, influencing cellular processes and signaling cascades.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Features and Substituent Effects

Imidazole-Containing Analogs

Vandetanib Derivatives (): Compounds like 16c and 16d incorporate nitroimidazole and piperidinyl groups but differ in their quinazoline-based backbones. The target compound lacks the methoxyquinazolinyl moiety, which in 16c/d is critical for kinase inhibition. Instead, its phenylimidazole group may favor interactions with heme-containing enzymes (e.g., cytochrome P450) . Chlorophenyl vs.

Sertaconazole (FI-7045): Features a 2,4-dichlorophenyl group linked to imidazole ethanol. The dichloro substitution enhances antifungal activity by increasing membrane interaction, but the target compound's single chloro group may offer a better safety profile .

Piperidine-Containing Analogs

1-(4-Chlorophenyl)-4-{1-[2-(2-Methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one (): Shares a chlorophenyl group but replaces piperidine with pyrrolidinone.

C. Trifluoromethyl-Substituted Analogs (–8) :
  • Patented compounds like {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine include trifluoromethyl groups, which improve metabolic stability and binding affinity. The absence of trifluoromethyl groups in the target compound may reduce potency but enhance aqueous solubility .

Biological Activity

The compound 2-(4-chlorophenoxy)-1-(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone (CAS Number: 1351615-16-1) is a synthetic organic molecule with potential pharmacological applications. Its structure features a chlorophenoxy group and an imidazole moiety, which are known to impart significant biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H24ClN3O2C_{23}H_{24}ClN_{3}O_{2} with a molecular weight of 409.9 g/mol. The compound's structure includes:

  • Chlorophenoxy group : Known for its role in various biological activities.
  • Imidazole moiety : Associated with diverse pharmacological effects, particularly in enzyme inhibition.
PropertyValue
Molecular FormulaC23H24ClN3O2
Molecular Weight409.9 g/mol
CAS Number1351615-16-1

Mechanisms of Biological Activity

Research indicates that compounds containing imidazole and phenoxy groups often exhibit activity as enzyme inhibitors, particularly targeting protein tyrosine phosphatases (PTPs). These enzymes play critical roles in cellular signaling pathways, influencing processes such as cell growth and differentiation.

Inhibition of Protein Tyrosine Phosphatases

Studies have demonstrated that related compounds can selectively inhibit PTP1B, which is implicated in insulin signaling and obesity-related disorders. For instance, a series of derivatives were tested for their inhibitory capacity against PTPs, showing promising results with IC50 values indicating effective inhibition:

CompoundTarget PTPIC50 (µM)
Compound APTP1B2.07
Compound BTCPTP12.28
Compound CSHP2>100

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Anticancer Activity : A study reported that imidazole derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antimicrobial Properties : Compounds with similar structures have shown efficacy against bacterial strains, suggesting potential as antimicrobial agents. The chlorophenoxy group enhances membrane permeability, facilitating bacterial cell disruption.
  • Neuroprotective Effects : Research indicates that certain piperidine derivatives can protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Q & A

Q. Analytical workflow :

Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR, focusing on key signals:

  • Chlorophenoxy protons: δ 6.8–7.2 ppm (aromatic).
  • Piperidine CH2 groups: δ 2.5–3.5 ppm .

High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> for C23H21ClN3O2).

HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .

Basic: What preliminary biological activities have been reported for this compound?

  • Antimicrobial potential : Structural analogs (e.g., 2-chloro-1-(4-(4-chlorophenoxy)phenyl)ethanone) show MIC values of 8–16 µg/mL against S. aureus .
  • Anti-inflammatory activity : Fluorinated analogs inhibit COX-2 with IC50 ~50 nM in vitro .
  • Kinase modulation : Piperidine-imidazole scaffolds (e.g., BMS-695735) exhibit IGF-1R inhibition (IC50 < 10 nM), suggesting potential anticancer applications .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Q. Methodological strategies :

  • Catalyst screening : Test Pd/C vs. NiCl2/PPh3 for imidazole coupling efficiency. Pd/C often provides higher yields (70–80%) but requires inert atmospheres .
  • Solvent optimization : Replace DMF with DCM/THF mixtures to reduce side reactions (e.g., hydrolysis) .
  • Temperature gradients : Use cryogenic conditions (−20°C) during ketone alkylation to minimize byproduct formation .
    Data-driven adjustment : Use DoE (Design of Experiments) to model interactions between variables (e.g., pH, solvent polarity) .

Advanced: How do structural modifications influence biological activity?

Comparative SAR analysis (based on ):

CompoundStructural VariationBiological Activity Change
2-Chloro-1-(4-(4-chlorophenoxy)phenyl)ethanoneLacks piperidine-imidazoleLower antimicrobial potency (MIC 32 µg/mL)
2-(4-Fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanoneFluorine substitutionEnhanced COX-2 inhibition (IC50 30 nM)
Key trends : Piperidine-imidazole groups enhance target selectivity, while fluorination improves metabolic stability .

Advanced: How to design target interaction studies for mechanism elucidation?

Q. Stepwise approach :

Target identification : Use computational docking (AutoDock Vina) with kinase domains (e.g., IGF-1R, S1PL) based on structural analogs .

Biophysical assays :

  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (kon/koff) to recombinant proteins.
  • ITC (Isothermal Titration Calorimetry) : Quantify binding affinity (Kd) .

Cellular validation : Perform siRNA knockdown of putative targets (e.g., S1PL) to confirm functional relevance .

Advanced: How to resolve contradictions in reported biological data?

Case example : Discrepancies in IC50 values for kinase inhibition may arise from assay conditions.
Resolution protocol :

  • Standardize assays : Use identical ATP concentrations (e.g., 10 µM) and cell lines (e.g., HEK293T vs. HeLa).
  • Control for off-target effects : Include pan-kinase inhibitors (e.g., staurosporine) and validate with orthogonal methods (e.g., Western blotting for phospho-targets) .
  • Meta-analysis : Compare datasets from public repositories (ChEMBL, PubChem) to identify outliers .

Advanced: What strategies are effective for in vivo evaluation?

Q. Preclinical workflow :

  • Pharmacokinetics : Administer compound orally (10–50 mg/kg) in rodents; measure Tmax and bioavailability via LC-MS/MS .
  • Disease models :
    • Rheumatoid arthritis : Collagen-induced arthritis (CIA) mice, assessing joint inflammation histologically .
    • Cancer xenografts : Subcutaneous tumor models (e.g., HCT-116), monitoring tumor volume and metastasis .
      Dose optimization : Conduct MTD (Maximum Tolerated Dose) studies with hematological monitoring (lymphocyte counts) .

Advanced: How to predict degradation pathways for stability studies?

Q. Analytical framework :

Forced degradation : Expose compound to heat (40–60°C), UV light, and hydrolytic conditions (pH 1–13).

LC-MS/MS profiling : Identify major degradation products (e.g., imidazole ring oxidation or piperidine N-dealkylation) .

Computational modeling : Use software like Zeneth (Lhasa Limited) to predict reactive sites and half-lives .

Advanced: How to integrate computational chemistry for target discovery?

Q. Protocol :

  • Pharmacophore modeling : Generate 3D features (e.g., hydrogen bond acceptors near chlorophenoxy group) using Schrödinger Phase .
  • Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., with S1PL) over 100 ns to assess binding stability .
  • QSAR models : Train on analogs’ bioactivity data to predict novel derivatives’ potency (R<sup>2</sup> > 0.7 threshold) .

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